molecular formula C19H18FN3O4S2 B2622053 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1396770-31-2

4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2622053
CAS RN: 1396770-31-2
M. Wt: 435.49
InChI Key: VLSFLCAJZKIYQL-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d]thiazol . It belongs to the class of organic compounds known as salicylic acids . It’s also related to alpha amino acids and derivatives . This compound has been used in the synthesis of topoisomerase I inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The reaction is monitored by thin layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data such as IR, 1H, 13C NMR, and mass spectral data . An isotopic peak was also seen at m/z 321 (M + + 3) in 3:1 ratio, which confirmed the presence of chlorine in the molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are confirmed by their C, H, and N analysis .

Future Directions

The future directions for this compound could involve further studies on its antimicrobial and antiproliferative activities . It has the potential to be used as a lead compound for rational drug designing .

properties

IUPAC Name

4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-22(2)29(25,26)14-8-6-12(7-9-14)18(24)23-10-13(11-23)27-19-21-17-15(20)4-3-5-16(17)28-19/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSFLCAJZKIYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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